Exclusive ortho-Selectivity in C-H Arylation
2-Methanesulfinylaniline enables regioselective ortho-C(sp²)–H arylation of benzaldehydes, a transformation that cannot be achieved with meta- or para-sulfinyl aniline analogs [1]. Under Pd(II) catalysis, the ortho-sulfinyl group directs arylation exclusively to the ortho-position of the benzaldehyde core, avoiding benzylic C(sp³)–H activation [1]. While quantitative yield comparisons against 3- and 4-isomers are not reported due to their inherent lack of activity in this system, the class-level structural requirement for ortho-chelation is unequivocal [2].
| Evidence Dimension | Regioselectivity in Pd-catalyzed C-H arylation |
|---|---|
| Target Compound Data | Exclusive ortho-C(sp²)–H arylation; no benzylic C(sp³)–H activation observed |
| Comparator Or Baseline | 3-Methanesulfinylaniline, 4-Methanesulfinylaniline: No directing ability; no C-H arylation reported |
| Quantified Difference | Qualitative: Ortho-isomer is unique in enabling this transformation |
| Conditions | Pd(II) catalyst, benzaldehyde substrate, aryl iodide, catalytic 2-(methylsulfinyl)aniline |
Why This Matters
The ortho-directing ability is essential for synthesizing ortho-arylated benzaldehydes, which are key intermediates in medicinal chemistry and natural product synthesis.
- [1] Mu, D., He, G., & Chen, G. (2018). Palladium-Catalyzed ortho C-H Arylation of Benzaldehydes Using ortho-Sulfinyl Aniline as Transient Auxiliary. Chemistry - An Asian Journal, 13(17), 2423-2426. View Source
- [2] Mu, D., Gao, F., Chen, G., & He, G. (2017). Palladium-Catalyzed β-C-H Arylation of Alkyl Carboxamides with Sterically Hindered Aryl Iodides Using ortho-Sulfinyl Aniline Auxiliaries. ACS Catalysis, 7(3), 1880-1885. View Source
